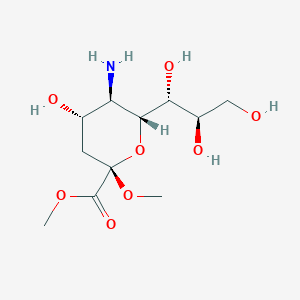

Methyl b-neuraminic acid methyl ester

描述

Synthesis Analysis

The first synthesis of an N-unprotected neuraminic acid in the form of its methyl ester, specifically the α-methyl ketoside of 5-amino neuraminic acid methyl ester, has been reported, showcasing its importance as a valuable intermediate for further chemical modifications (Schrell & Whitesides, 1990). Another study highlights the synthesis of 9-O-acetyl- and 4,9-di-O-acetyl derivatives of the methyl ester of N-acetyl-beta-D-neuraminic acid methylglycoside, used as models in periodate oxidation studies (Haverkamp et al., 1975).

Molecular Structure Analysis

A detailed conformational study of α‐N‐acetyl‐D‐neuraminic acid using Density Functional Theory revealed stable structures classified according to the patterns of intramolecular hydrogen bond formations, providing insights into the compound's conformational behavior and interactions with receptors (Sawada et al., 2006).

Chemical Reactions and Properties

The reactivity of a 5-azido analogue of neuraminic acid methyl ester through glycosidation processes, yielding alpha-sialylated products, showcases the compound's chemical versatility and potential for creating sialic acid-containing bioconjugates (Matsuoka et al., 2001). Additionally, methylation analysis of neuraminic acids by gas chromatography-mass spectrometry highlights the analytical methods used to study neuraminic acid derivatives (Rauvala & Kärkkäinen, 1977).

Physical Properties Analysis

The studies provided do not explicitly describe the physical properties of methyl b-neuraminic acid methyl ester. However, understanding the compound's synthesis, molecular structure, and chemical reactions offers indirect insights into its physical behavior, such as solubility and stability, which are crucial for its application in scientific research.

Chemical Properties Analysis

Investigations into the efficient synthesis of derivatives, such as 2,3-dehydro-N-acetyl neuraminic acid, result in the discovery of decarboxylated sialic acid dimers, shedding light on the compound's chemical properties and potential as a neuraminidase inhibitor (Horn et al., 2008). This demonstrates the compound's role in developing inhibitors for viral infections, such as influenza.

科学研究应用

Jasmonic Acid and Its Derivatives

Jasmonic acid (JA) and its methyl ester are plant stress hormones that have garnered interest in medicinal chemistry for their potential as drugs and prodrugs. This review covers their synthesis, biological activities, and the direction of future research in this area, highlighting their potential for developing new therapeutics (A. Ghasemi Pirbalouti, S. Sajjadi, K. Parang, 2014).

Methyl Paraben: Health Aspects

Methyl paraben, a methyl ester of p-hydroxybenzoic acid, has been extensively studied for its antimicrobial properties in foods, drugs, and cosmetics. This review discusses its absorption, metabolism, acute and chronic toxicity, and implications for human health, providing a comprehensive overview of over 50 years of research (M. Soni, S. Taylor, N. Greenberg, G. Burdock, 2002).

Xylan Derivatives: Application Potential

The chemical modification of xylan to ethers and esters offers new biopolymers with specific properties for various applications, including drug delivery and antimicrobial agents. This mini-review summarizes results on the synthesis and potential applications of xylan derivatives, emphasizing their role in developing new material technologies (K. Petzold-Welcke, K. Schwikal, S. Daus, T. Heinze, 2014).

Aspartame: Safety Evaluation

Aspartame, a methyl ester of a dipeptide, is a widely used nonnutritive sweetener. This investigation reviews its absorption, metabolism, current consumption levels, toxicology, and epidemiological studies to assess its safety. It concludes that aspartame is safe at current levels of consumption, providing a thorough review of its effects on human health (B. Magnuson, G. Burdock, et al., 2007).

未来方向

The future directions of Methyl b-neuraminic acid methyl ester research could involve exploring its biological roles and its naturally occurring derivatives as well as the corresponding glycans and glycoconjugates . Various chemical and enzymatic synthetic methods have been developed to obtain a vast array of glycosides containing Neu5Gc and/or its derivatives .

属性

IUPAC Name |

methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO8/c1-18-10(17)11(19-2)3-5(14)7(12)9(20-11)8(16)6(15)4-13/h5-9,13-16H,3-4,12H2,1-2H3/t5-,6+,7+,8+,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXUBNUGEDSQNU-PFQGKNLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)N)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)N)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546353 | |

| Record name | methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

CAS RN |

56070-37-2 | |

| Record name | methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

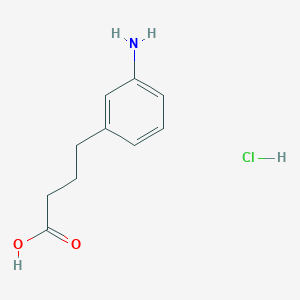

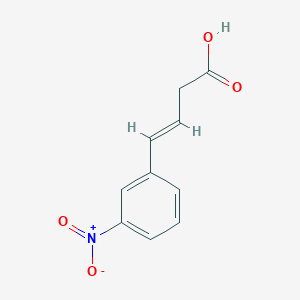

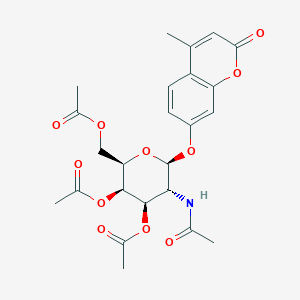

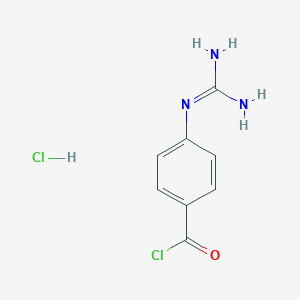

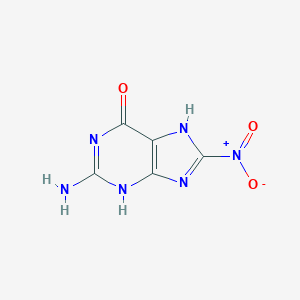

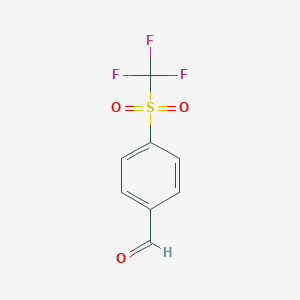

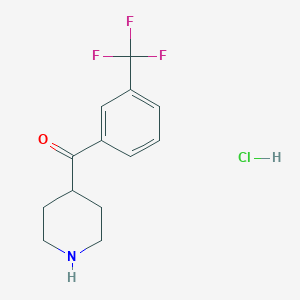

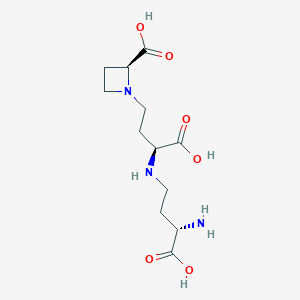

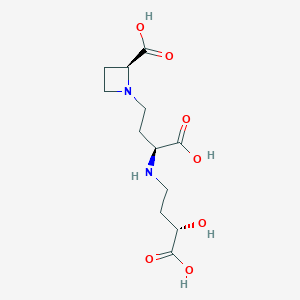

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)

![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)